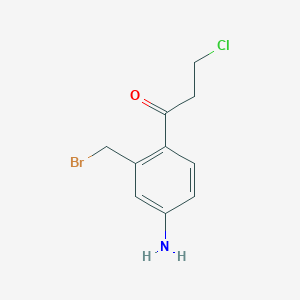

1-(4-Amino-2-(bromomethyl)phenyl)-3-chloropropan-1-one

Description

1-(4-Amino-2-(bromomethyl)phenyl)-3-chloropropan-1-one is a β-amino ketone derivative characterized by a propan-1-one backbone substituted with a chlorine atom at the third carbon. The aromatic ring attached to the ketone group features an amino (-NH₂) group at the para position and a bromomethyl (-CH₂Br) group at the ortho position. This structural configuration confers unique reactivity, particularly in nucleophilic substitutions (due to the bromomethyl group) and hydrogen-bonding interactions (via the amino group).

Properties

Molecular Formula |

C10H11BrClNO |

|---|---|

Molecular Weight |

276.56 g/mol |

IUPAC Name |

1-[4-amino-2-(bromomethyl)phenyl]-3-chloropropan-1-one |

InChI |

InChI=1S/C10H11BrClNO/c11-6-7-5-8(13)1-2-9(7)10(14)3-4-12/h1-2,5H,3-4,6,13H2 |

InChI Key |

MJRJSFCOKCDYRG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N)CBr)C(=O)CCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-2-(bromomethyl)phenyl)-3-chloropropan-1-one typically involves multiple steps. One common method starts with the bromination of 4-aminoacetophenone to introduce the bromomethyl group. This is followed by a Friedel-Crafts acylation reaction to introduce the chloropropanone group. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of bromine and other reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-2-(bromomethyl)phenyl)-3-chloropropan-1-one can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The bromomethyl group can be reduced to a methyl group.

Substitution: The bromomethyl group can be substituted with other nucleophiles such as hydroxyl or thiol groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as sodium hydroxide or thiols in the presence of a base.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Methyl derivatives.

Substitution: Hydroxyl or thiol derivatives.

Scientific Research Applications

1-(4-Amino-2-(bromomethyl)phenyl)-3-chloropropan-1-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-(bromomethyl)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects such as enzyme inhibition or DNA damage. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the β-Amino Ketone Family

3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one ()

- Molecular Formula: C₂₁H₁₆BrClNO

- Key Features: Aromatic rings substituted with bromine (on aniline) and chlorine (on phenyl). Tertiary amino group (-NH-) bridging the two aromatic substituents. Centrosymmetric dimer formation via N–H⋯O hydrogen bonds (R₂²(12) motif) .

- Comparison: Unlike the target compound, this analogue lacks a bromomethyl group but shares the β-amino ketone framework. The amino group here participates in intermolecular hydrogen bonding, similar to the para-amino group in the target compound.

1-(3-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-1-one ()

- Molecular Formula : C₁₁H₁₂BrClOS

- Key Features: Bromomethyl and methylthio (-SMe) groups on the aromatic ring. Chlorine substituent on the propanone chain.

- Comparison :

- The methylthio group introduces sulfur-based reactivity (e.g., oxidation to sulfoxides), absent in the target compound.

- Both compounds possess bromomethyl groups, enabling similar alkylation or cross-coupling pathways.

Chalcone-Derived Analogues

2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one ()

- Molecular Formula : C₁₆H₁₃BrO

- Key Features: α,β-unsaturated ketone (chalcone) with bromine at the β-position. Synthesized via bromination of a propenone precursor .

- Comparison: The conjugated double bond in chalcones contrasts with the saturated propanone chain in the target compound, affecting electronic properties and reactivity. Bromine in this compound is part of an alkene system, whereas the target’s bromine is in a benzylic position, making the latter more reactive in SN2 reactions.

Substituent-Driven Comparisons

2-[3-(Bromomethyl)phenyl]thiophene ()

- Molecular Formula : C₁₁H₉BrS

- Key Features :

- Comparison: The thiophene ring introduces π-conjugation and sulfur-based electronic effects, absent in the target compound. Both compounds share bromomethyl groups, but the target’s amino and chlorine substituents create distinct polarity and hydrogen-bonding capabilities.

Melting Points and Stability

The target compound’s amino group likely enhances thermal stability through intermolecular hydrogen bonding, a feature observed in analogous β-amino ketones .

Key Research Findings

- Hydrogen Bonding: β-Amino ketones like the target compound form robust hydrogen-bonded networks, critical for crystal engineering (e.g., R₂²(12) motifs in ) .

- Reactivity: Bromomethyl groups enable functionalization (e.g., nucleophilic substitution), while chlorine and amino groups modulate electronic properties for applications in medicinal chemistry or materials science .

Biological Activity

1-(4-Amino-2-(bromomethyl)phenyl)-3-chloropropan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of 1-(4-Amino-2-(bromomethyl)phenyl)-3-chloropropan-1-one is , with a molecular weight of approximately 276.56 g/mol. The compound features an amino group, a bromomethyl group, and a chloropropanone moiety, which contribute to its reactivity and potential biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The bromomethyl and amino groups can form covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The chloropropanone moiety may also participate in electrophilic reactions, enhancing the compound's biological effects.

Biological Activities

Research indicates that 1-(4-Amino-2-(bromomethyl)phenyl)-3-chloropropan-1-one exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit activity against various bacterial strains, indicating potential use as an antimicrobial agent.

- Anticancer Activity : The structure suggests possible cytotoxic effects against cancer cell lines. Compounds with similar structures have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.

Table 1: Summary of Biological Activity Studies

| Study Reference | Biological Activity | Findings |

|---|---|---|

| Antimicrobial | Exhibits activity against multiple bacterial strains. | |

| Anticancer | Induces apoptosis in cancer cell lines; further investigation warranted. | |

| Enzyme Inhibition | Interacts with nucleophilic sites on enzymes, potentially inhibiting their function. |

Notable Research Findings

- Anticancer Potential : A study indicated that compounds similar to 1-(4-Amino-2-(bromomethyl)phenyl)-3-chloropropan-1-one demonstrated significant cytotoxicity against HepG2 liver cancer cells, suggesting that this compound may also exhibit similar properties.

- Mechanistic Insights : The interaction of the compound with specific molecular targets has been shown to modulate protein activities involved in cell signaling pathways critical for cancer progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.